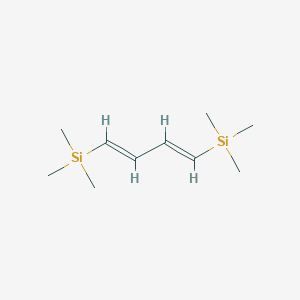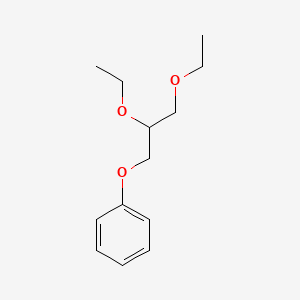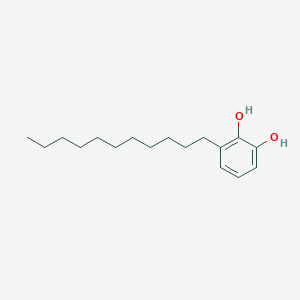
3-Undecylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Undecylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an undecyl chain at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Undecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-undecylbenzene. This can be done using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
化学反应分析
Types of Reactions
3-Undecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used
科学研究应用
3-Undecylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-Undecylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The undecyl chain provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the undecyl chain.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
3-Undecylbenzene-1,2-diol is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other dihydroxybenzenes. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in biology and industry .
属性
CAS 编号 |
21704-31-4 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
3-undecylbenzene-1,2-diol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(18)17(15)19/h11,13-14,18-19H,2-10,12H2,1H3 |
InChI 键 |
LSOWJXYTQNMRAE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


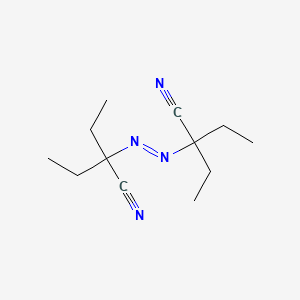

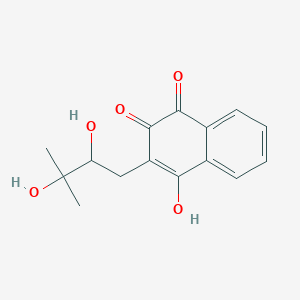
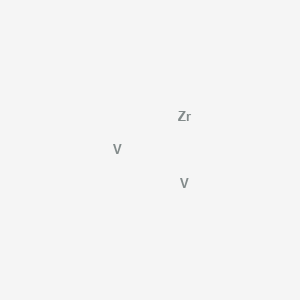
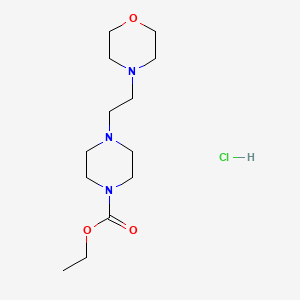
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
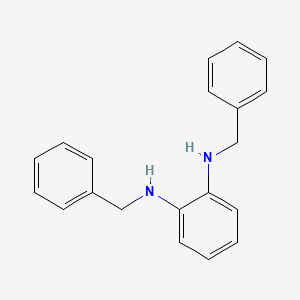
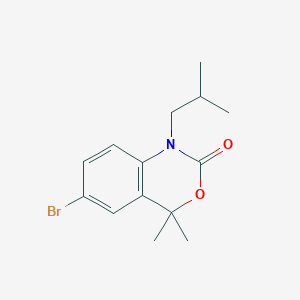
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)

